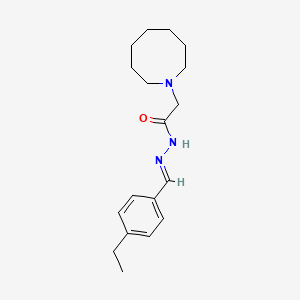![molecular formula C23H28N6O2 B5571791 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic approaches for compounds structurally related to the target molecule often involve multicomponent cyclocondensation reactions, utilizing catalysts such as SO4^2−/Y2O3 in ethanol for the formation of imidazolyl and pyrimidine derivatives. This methodology has been applied in synthesizing compounds with significant antibacterial and antifungal activities, suggesting a versatile synthetic route for structurally complex molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular and crystal structure analyses of similar compounds have been conducted using X-ray diffraction and NMR spectroscopy. These studies provide detailed insights into the geometrical parameters and tautomeric forms, crucial for understanding the compound's chemical behavior (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research on analogous compounds highlights their reactivity and interaction with various reagents, elucidating potential chemical transformations. For example, compounds with imidazolyl and pyrimidine rings have shown versatility in undergoing reactions such as aminocarbonylation and nucleophilic substitution, leading to the formation of derivatives with enhanced biological activities (Basheer & Rappoport, 2006).
Physical Properties Analysis
The physical properties of compounds structurally akin to the target molecule, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on the target compound is not available, studies on related molecules provide a basis for predicting these properties based on structural characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, can be inferred from studies on similar compounds. For instance, the presence of imidazolyl and pyrimidine rings often confers significant biological activity, attributed to their ability to interact with biological targets, demonstrating the chemical utility of these structures in therapeutic contexts (Golankiewicz et al., 1995).
Scientific Research Applications
Synthesis and Pharmacological Activities
- This compound is utilized in the synthesis of various heterocyclic compounds, which include benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These synthesized compounds exhibit significant pharmacological activities, such as anti-inflammatory and analgesic effects, demonstrating their potential as medicinal agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Gas Chromatographic Methods
- Derivatives of this compound, particularly dimethyl derivatives of imidazolinone herbicides, have been synthesized and characterized. These derivatives are crucial in developing efficient gas chromatographic methods for trace level analysis of herbicides in various matrices like water, soybean, and soil (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).
Antimicrobial Activity
- Fused imidazolopyrimidines, synthesized starting from compounds related to 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine, have been shown to possess significant antimicrobial activity. These compounds, upon testing, demonstrated measurable minimum inhibitory concentrations (MICs) against various microbes (El-Kalyoubi, Agili, & Youssif, 2015).
Antiviral Activity
- Imidazo[1,5-a]-1,3,5-triazine derivatives, related to this compound, have been synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. These compounds have shown selective biological activity against certain viruses, highlighting their potential use in antiviral therapy (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Design and Synthesis in Medicinal Chemistry
- Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing various linkers have been designed and synthesized, based on the structure of related compounds. These IPAs demonstrated considerable activity against drug-sensitive and resistant strains, indicating their potential in developing new treatments for infectious diseases (Lv et al., 2017).
properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-5-31-20-8-6-19(7-9-20)23(30)28-12-10-27(11-13-28)21-14-22(26-18(4)25-21)29-15-24-16(2)17(29)3/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWJBHHIFNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=NC(=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)
![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)


![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
